

(R)-tert-Butyl (2-aminopropyl)carbamate CAS number 333743-54-7

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Compound of Interest

Compound Name:	(R)-tert-Butyl (2-aminopropyl)carbamate
Cat. No.:	B1463908

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An In-Depth Technical Guide to **(R)-tert-Butyl (2-aminopropyl)carbamate** (CAS: 333743-54-7): Synthesis, Characterization, and Applications in Drug Discovery

Introduction

(R)-tert-Butyl (2-aminopropyl)carbamate is a chiral bifunctional molecule of significant interest in medicinal chemistry and organic synthesis.^{[1][2]} Its structure, featuring a stereochemically defined primary amine and a second primary amine masked by a tert-butyloxycarbonyl (Boc) protecting group, makes it an invaluable building block for constructing complex molecular architectures.^[1] The Boc group's stability under a wide range of conditions, coupled with its facile removal under mild acidic treatment, provides the orthogonal handle necessary for sequential, site-selective modifications.^[3] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the compound's properties, a detailed protocol for its selective synthesis, robust methods for its analytical characterization, and insights into its application as a strategic tool in pharmaceutical development, including its emerging role as a protein degrader building block.^[4]

Physicochemical Properties and Safe Handling

A thorough understanding of the compound's properties and safety requirements is foundational for its effective and safe use in a laboratory setting.

Core Properties

The key physicochemical data for **(R)-tert-Butyl (2-aminopropyl)carbamate** are summarized below.

Property	Value	Reference(s)
CAS Number	333743-54-7	[4][5][6]
Molecular Formula	C ₈ H ₁₈ N ₂ O ₂	[4][5]
Molecular Weight	174.24 g/mol	[4][6]
IUPAC Name	tert-butyl N-[(2R)-2-aminopropyl]carbamate	[6]
Synonyms	(R)-N1-Boc-1,2-propanediamine, (R)-tert-butyl 2-aminopropylcarbamate	[6]
Appearance	Colorless to white or yellow liquid, paste, or waxy solid	[5]
Storage	2-8°C, under inert atmosphere, protected from light	[5]

Safety, Handling, and Storage

(R)-tert-Butyl (2-aminopropyl)carbamate is classified with several hazards that necessitate careful handling.

- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[5][6]
- Precautionary Measures:
 - Engineering Controls: Use only under a chemical fume hood to ensure adequate ventilation.[7] Facilities should be equipped with an eyewash station.[8]
 - Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[7][8]

- Handling: Avoid contact with skin, eyes, and clothing.[8] Do not breathe vapors or mists. Wash hands thoroughly after handling.[7]
- Storage: Store in a tightly sealed container in a refrigerated (2-8°C), dry, and well-ventilated area.[5][7] Keep away from incompatible materials such as strong acids and oxidizing agents.[7]

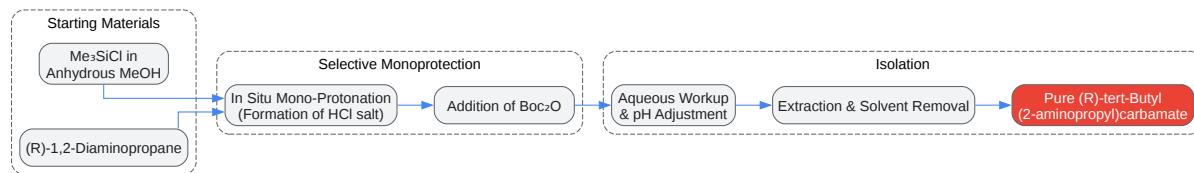
The Chemistry of Selective Synthesis

The primary challenge in preparing this molecule is the selective mono-Boc protection of (R)-1,2-diaminopropane. Reacting a symmetrical diamine with di-tert-butyl dicarbonate (Boc_2O) typically results in a statistical mixture of unprotected, desired mono-protected, and undesired di-protected products, necessitating difficult chromatographic separation.[9]

The Mono-Protonation Strategy

A highly effective and elegant solution to this challenge is the *in situ* mono-protonation of the diamine.[10] By adding one molar equivalent of a strong acid, one of the two amine groups is protonated to form an ammonium salt. This protonated amine is no longer nucleophilic, effectively deactivating it towards the electrophilic Boc_2O . The remaining free amine can then react selectively to yield the mono-protected product in high purity. While anhydrous HCl gas can be used, a safer and more practical approach involves the *in situ* generation of HCl from the reaction of chlorotrimethylsilane (Me_3SiCl) with anhydrous methanol.[10]

Synthesis Workflow Diagram



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Caption: Workflow for the selective mono-Boc protection of (R)-1,2-diaminopropane.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the selective mono-Boc protection of diamines.[\[10\]](#)

- Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous methanol at 0°C (ice bath).
- Diamine Addition: Add (R)-1,2-diaminopropane (1.0 eq.) to the cold methanol with stirring.
- In Situ Acid Generation: Slowly add chlorotrimethylsilane (Me_3SiCl , 1.0 eq.) dropwise to the solution. The reaction of Me_3SiCl with methanol generates one equivalent of HCl , protonating one amine group of the diamine. Allow the mixture to stir at 0°C for 15 minutes.
- Boc Protection: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc_2O , 1.0 eq.) in anhydrous methanol. Add this solution dropwise to the reaction mixture at 0°C.
- Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring the reaction by TLC or LC-MS until the starting diamine is consumed.
- Workup: Dilute the reaction mixture with water. Perform an initial wash with a nonpolar solvent like ethyl ether to remove any unreacted Boc_2O or other nonpolar impurities.
- Basification and Extraction: Adjust the pH of the aqueous layer to >12 using a strong base (e.g., 4N NaOH solution). This deprotonates the ammonium salt of the product. Extract the product into an organic solvent such as dichloromethane (DCM) three times.
- Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the pure mono-protected product.

Analytical Quality Control

Ensuring the purity and structural integrity of **(R)-tert-Butyl (2-aminopropyl)carbamate** is critical for the reliability and reproducibility of downstream synthetic applications.[\[11\]](#) A multi-technique approach is recommended for comprehensive characterization.

Comparison of Analytical Methods

Method	Principle	Purpose
¹ H and ¹³ C NMR	Nuclear Magnetic Resonance	Confirms chemical structure and identity. Provides an initial assessment of purity.
HPLC	Separation by polarity	Quantifies purity and detects non-volatile impurities. [11]
GC-MS	Separation by volatility; mass detection	Identifies and quantifies volatile and semi-volatile impurities. [11]
qNMR	Absolute quantification via an internal standard	Determines absolute purity without a compound-specific reference standard. [11]
FTIR	Infrared absorption by functional groups	Confirms the presence of key functional groups (N-H, C=O of carbamate).

Quality Control Workflow

Caption: A typical quality control workflow for certifying a batch of the title compound.

Standard Analytical Protocols

- ¹H NMR Spectroscopy:
 - Solvent: CDCl₃ or DMSO-d₆.
 - Expected Signals: A characteristic large singlet at ~1.4-1.5 ppm (9H, t-butyl group), signals corresponding to the CH, CH₂, and CH₃ protons of the aminopropyl backbone, and broad signals for the NH and NH₂ protons.[\[12\]](#)[\[13\]](#)

- Reverse-Phase HPLC:
 - Column: C18, 4.6 mm x 250 mm, 5 μ m particle size.[\[11\]](#)
 - Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
 - Detection: UV at 210-220 nm.

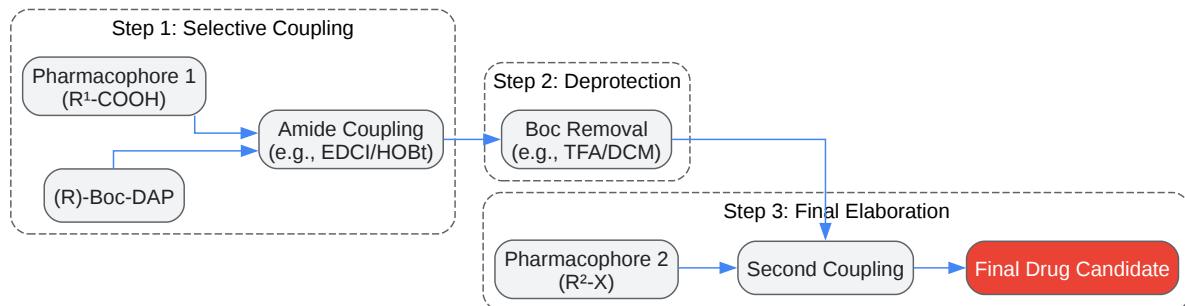
Applications in Medicinal Chemistry and Drug Development

The utility of **(R)-tert-Butyl (2-aminopropyl)carbamate** stems from its ability to act as a versatile chiral linker and building block.[\[2\]](#) The differential reactivity of its two amine groups is the key to its strategic deployment.

Orthogonal Synthesis Strategy

The free primary amine is nucleophilic and can readily participate in standard transformations like acylation to form amides, reductive amination, or alkylation.[\[2\]](#) The Boc-protected amine is unreactive under these conditions. Once the desired modification is made at the free amine, the Boc group can be quantitatively removed with mild acid (e.g., TFA in DCM, or HCl in dioxane), unmasking the second primary amine for subsequent reactions. This orthogonal strategy streamlines complex multi-step syntheses and is a cornerstone of modern drug discovery.[\[1\]](#)

Application Workflow in Synthesis

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Caption: A generalized workflow showing the use of the title compound as a linker.

Key Application Areas

- Peptidomimetics and Linkers: The 1,2-diaminopropane backbone is a common motif used to mimic peptide bonds or to act as a linker connecting two different pharmacophores.[\[1\]](#)[\[2\]](#)
- Protein Degraders: The compound is explicitly categorized as a building block for protein degraders.[\[4\]](#) In technologies like PROTACs (Proteolysis-Targeting Chimeras), linker design is critical for orienting an E3 ligase-binding moiety and a target-binding moiety. This chiral diamine provides a structurally defined and versatile starting point for synthesizing such linkers.
- Chiral Ligand Synthesis: The chiral nature of the compound is essential for creating enantiomerically pure ligands for asymmetric catalysis or for studying stereospecific interactions with biological targets like receptors and enzymes.[\[14\]](#)[\[15\]](#)

Conclusion

(R)-tert-Butyl (2-aminopropyl)carbamate is more than a simple chemical reagent; it is a strategic tool that enables complex and elegant synthetic solutions in drug discovery. Its value lies in its chirality and the orthogonal protection of its two amine functionalities, which allows for

controlled, sequential molecular construction. A firm grasp of its synthesis, purification, and analytical validation is essential for harnessing its full potential. As research into complex modalities like protein degraders continues to expand, the demand for well-characterized, high-purity chiral building blocks such as this will undoubtedly grow, solidifying its role as a key component in the medicinal chemist's toolbox.

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References

- 1. Tert-butyl 2-aminopropylcarbamate | Boc-Protected Amine [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. calpaclab.com [calpaclab.com]
- 5. (R)-tert-Butyl (2-aminopropyl)carbamate | 333743-54-7 [sigmaaldrich.com]
- 6. tert-butyl N-((2R)-2-aminopropyl)carbamate | C8H18N2O2 | CID 45072491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
- 10. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. Buy (S)-Tert-butyl (2-aminopropyl)carbamate | 121103-15-9; 1269493-35-7 [smolecule.com]

- 15. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
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